![molecular formula C16H24ClNO3 B1397397 Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1219980-78-5](/img/structure/B1397397.png)
Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
Overview
Description
Scientific Research Applications
Biodegradation and Environmental Impact
- Biodegradation of Ether Compounds : Studies on the biodegradation of ether compounds like ethyl tert-butyl ether (ETBE) reveal the potential of microorganisms to degrade similar complex structures, which could be relevant for environmental remediation of compounds related to Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride (Thornton et al., 2020).
Medical and Pharmacological Research
- Anticancer Drug Development : Research into novel anticancer drugs explores compounds with high tumor specificity and reduced toxicity, providing a framework for investigating the therapeutic potential of Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride in oncology (Sugita et al., 2017).
Material Science and Engineering
- Chemical Recycling of Poly(ethylene terephthalate) : The chemical recycling of PET highlights the versatility and environmental benefits of chemical transformations, which could inspire research into the recyclability or degradation of Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride (Karayannidis & Achilias, 2007).
Toxicology and Safety
- Toxicological Review of Similar Compounds : Ethyl tertiary-butyl ether (ETBE) toxicological reviews offer insights into the safety, metabolism, and environmental impact of ether compounds, which could be analogous to the safety profile of Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride (Mcgregor, 2007).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-(2-piperidin-3-ylethoxy)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)14-6-3-7-15(11-14)20-10-8-13-5-4-9-17-12-13;/h3,6-7,11,13,17H,2,4-5,8-10,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPRWJNGWNDEEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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